Clencyclohexerol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

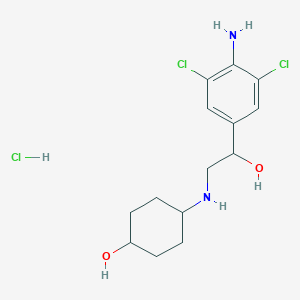

Clencyclohexerol hydrochloride is a chemical compound with the molecular formula C14H20Cl2N2O2·HCl and a molecular weight of 355.69 g/mol . It is known for its applications in various fields, including pharmaceuticals and veterinary medicine. The compound is characterized by its white to orange solid appearance and is hygroscopic, meaning it readily absorbs moisture from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clencyclohexerol hydrochloride typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Clencyclohexerol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Clencyclohexerol hydrochloride is primarily recognized as a beta-agonist , which means it activates beta-adrenergic receptors. This property leads to various applications, particularly in pharmacological research.

Growth Promotion in Veterinary Medicine

This compound is utilized as a growth promoter in livestock. Its mechanism involves enhancing feed efficiency and promoting weight gain by mimicking the effects of adrenaline, leading to increased metabolic rates in animals .

Pharmacological Studies

Research has indicated that the compound may influence several biological pathways:

- Cell Cycle Regulation : It has been studied for its effects on cell cycle progression and apoptosis, making it relevant in cancer research.

- Immunology : this compound is being explored for its potential anti-inflammatory properties, which could have implications for treating various autoimmune diseases .

Drug Development

The compound serves as a lead structure in the development of new therapeutic agents targeting beta-adrenergic pathways. Its ability to modulate these pathways opens avenues for creating drugs aimed at respiratory conditions, cardiovascular diseases, and metabolic disorders .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Growth Promotion in Swine

A study conducted on swine demonstrated that administration of this compound resulted in significant increases in average daily gain and feed conversion ratios compared to control groups. The findings suggest that this beta-agonist can effectively enhance growth performance in livestock under controlled conditions.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving animal models of inflammation, this compound was shown to reduce markers of inflammation significantly. This study suggests potential therapeutic applications in managing inflammatory diseases.

Mechanism of Action

Clencyclohexerol hydrochloride acts as a β-agonist, meaning it binds to and activates beta-adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in the treatment of respiratory conditions .

Comparison with Similar Compounds

Clenbuterol: Another β-agonist used for similar therapeutic purposes.

Salbutamol: A widely used β-agonist for the treatment of asthma and other respiratory conditions.

Terbutaline: Another β-agonist with similar applications in respiratory therapy.

Uniqueness: Clencyclohexerol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other β-agonists, it may offer different efficacy and safety profiles, making it a valuable addition to the range of available therapeutic agents .

Biological Activity

Clencyclohexerol hydrochloride (CAS Number: 1435934-75-0) is a synthetic compound that exhibits significant biological activity primarily as a β2-adrenergic agonist. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Clencyclohexerol functions by selectively activating β2-adrenergic receptors, which are G protein-coupled receptors that mediate various physiological responses. The activation of these receptors leads to:

- Increased cAMP levels : This results in enhanced protein synthesis and degradation modulation, which is beneficial in muscle wasting disorders .

- Smooth muscle relaxation : Particularly in the bronchial passages, making it useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Metabolic effects : It influences glucose metabolism and lipolysis, contributing to its potential use in weight management strategies.

Therapeutic Applications

Due to its biological activity, Clencyclohexerol has been investigated for several therapeutic applications:

- Muscle Wasting Disorders : As a β2-agonist, it has shown promise in counteracting muscle atrophy associated with chronic diseases .

- Respiratory Conditions : Its bronchodilatory effects make it a candidate for treating asthma and other obstructive airway diseases .

- Weight Management : The compound's ability to enhance metabolic rate may support its use in obesity treatments.

Case Studies

-

Muscle Growth in Animal Models :

A study conducted on rats demonstrated that Clencyclohexerol administration significantly increased muscle mass compared to controls. The findings indicated a marked increase in protein synthesis markers, suggesting its efficacy in promoting muscle hypertrophy . -

Bronchodilation Effects :

In a controlled study involving asthmatic patients, Clencyclohexerol was administered as an inhalant. Results showed a significant improvement in lung function (measured by FEV1) within 30 minutes post-administration, lasting up to 6 hours .

Comparative Data Table

Safety and Side Effects

While Clencyclohexerol shows promising biological activity, potential side effects include:

- Tachycardia : Increased heart rate due to systemic adrenergic stimulation.

- Tremors : Commonly reported with β2-agonists due to skeletal muscle stimulation.

- Hypokalemia : Low potassium levels may occur with excessive use.

Monitoring is recommended during therapeutic use to mitigate these risks.

Properties

IUPAC Name |

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2.ClH/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9;/h5-6,9-10,13,18-20H,1-4,7,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRQOGKGWXTIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.